1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-
Overview
Description
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- may also interact with various cellular targets.
Mode of Action
Benzimidazole derivatives have been reported to possess a wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure with these compounds, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- and 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells and cellular processes . For example, some indole derivatives have been found to have antitumor activity, suggesting that these compounds may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that these compounds exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- and 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile in laboratory settings .
Dosage Effects in Animal Models
No specific studies have been conducted to determine the dosage effects of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- and 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile in animal models .
Transport and Distribution
The transport and distribution of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- and 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile within cells and tissues have not been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- typically involves the condensation of 1,2-phenylenediamine with a suitable nitrile compound under acidic or basic conditions. One common method involves the reaction of 1,2-phenylenediamine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole quinones, while reduction can produce amines or other derivatives.
Scientific Research Applications
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Comparison with Similar Compounds
1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-2-amine: Similar in structure but lacks the nitrile group, which may affect its reactivity and biological activity.
1H-Benzimidazole-5-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and applications.
2-Methyl-1H-benzimidazole: The presence of a methyl group at a different position can influence the compound’s chemical behavior and biological effects.
The uniqueness of 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-1-methylbenzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-13-8-3-2-6(5-10)4-7(8)12-9(13)11/h2-4H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOBVMUYALAJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161803 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141691-41-0 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141691410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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